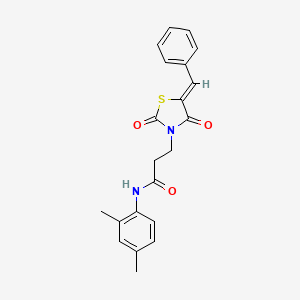
(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide belongs to a class of thiazolidinedione derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antidiabetic, and anticancer properties based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,4-thiazolidinedione with appropriate aryl aldehydes. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 5-benzylidene-2,4-dioxothiazolidin-3-one showed effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 0.6 to 0.8 µg/mL, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Selected Thiazolidinedione Derivatives
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 3f | 0.6 | 19.5 |
| 3g | 0.8 | 17.2 |
Antidiabetic Activity
The antidiabetic potential of this compound has been explored through in vivo studies. The compound demonstrated significant hypoglycemic effects in diabetic rat models when compared to standard drugs like pioglitazone. The biochemical analysis revealed notable reductions in blood glucose levels and improvements in lipid profiles .
Table 2: Antidiabetic Effects in Diabetic Rat Models
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 | 150 |
| Triglycerides (mg/dL) | 200 | 120 |
| Cholesterol (mg/dL) | 250 | 140 |
Anticancer Activity
In addition to its antidiabetic effects, recent investigations into the anticancer properties of thiazolidinedione derivatives have shown promising results. Compounds similar to this compound have been screened against various cancer cell lines with notable cytotoxic effects observed .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| V2 | MCF-7 | 15 |
| V4 | HeLa | 10 |
The biological activities of thiazolidinediones are often attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. Molecular docking studies have indicated that the synthesized compound binds effectively to PPARγ, suggesting its potential as a partial agonist .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-8-9-17(15(2)12-14)22-19(24)10-11-23-20(25)18(27-21(23)26)13-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVMLCVGIHUKHI-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














